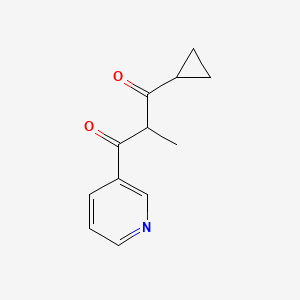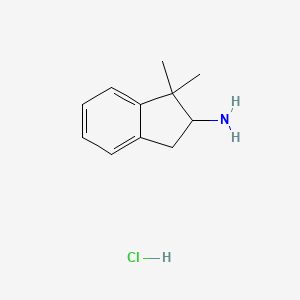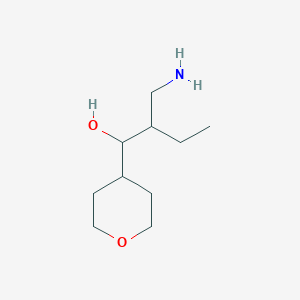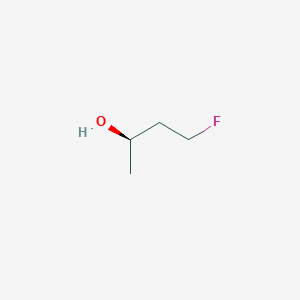![molecular formula C12H19F2NO3 B13481116 tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)
tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate: is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, a hydroxymethyl group, and a carboxylate ester. The stereochemistry of the compound is defined by the (1R,3R,6S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. This often involves the use of aziridine intermediates, which undergo ring-opening and subsequent cyclization to form the bicyclic structure.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through selective fluorination reactions. Common reagents for this purpose include diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxymethylation: The hydroxymethyl group is introduced via hydroxymethylation reactions, typically using formaldehyde or paraformaldehyde under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, often using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives. For example, the carboxylate ester can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for this purpose.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaN3, KSCN, and other nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its bicyclic structure and functional groups are of interest for the design of new drugs and bioactive molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and hydroxymethyl group play crucial roles in its binding affinity and selectivity. The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
Uniqueness
The uniqueness of tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[410]heptane-2-carboxylate lies in its specific stereochemistry and the presence of fluorine atoms
Propriétés
Formule moléculaire |
C12H19F2NO3 |
|---|---|
Poids moléculaire |
263.28 g/mol |
Nom IUPAC |
tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7(6-16)4-5-8-9(15)12(8,13)14/h7-9,16H,4-6H2,1-3H3/t7-,8+,9-/m1/s1 |
Clé InChI |
QZZOLDWDWBEHAR-HRDYMLBCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]2[C@@H]1C2(F)F)CO |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)
![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)

![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)
![2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13481074.png)






![2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13481131.png)
